Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-propoxyphenyl)-, monohydrochloride
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Overview
Description
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-propoxyphenyl)-, monohydrochloride is a chemical compound with the molecular formula C14-H15-Cl-N2-O-S.Cl-H. It is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-propoxyphenyl)-, monohydrochloride involves several steps. One common method includes the reaction of 4-propoxyphenylamine with 2-bromoacetylthiazole under specific conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-propoxyphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-propoxyphenyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-propoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-propoxyphenyl)-, monohydrochloride can be compared with other similar compounds, such as:
Imidazo(2,1-b)thiazole, 3-(5-bromo-2-propoxyphenyl)-5,6-dihydro-, hydrochloride: This compound has a similar structure but with a bromine atom instead of a hydrogen atom at a specific position.
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-propoxyphenyl)-, monohydrochloride: This compound has a chlorine atom instead of a hydrogen atom at a specific position.
Properties
CAS No. |
130623-59-5 |
---|---|
Molecular Formula |
C14H17ClN2OS |
Molecular Weight |
296.8 g/mol |
IUPAC Name |
3-(4-propoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride |
InChI |
InChI=1S/C14H16N2OS.ClH/c1-2-9-17-12-5-3-11(4-6-12)13-10-18-14-15-7-8-16(13)14;/h3-6,10H,2,7-9H2,1H3;1H |
InChI Key |
SFPVAZXXTPWKTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC3=NCCN23.Cl |
solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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